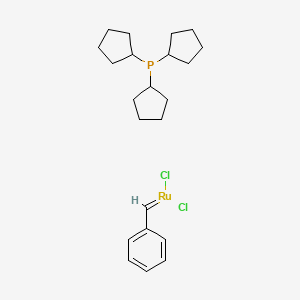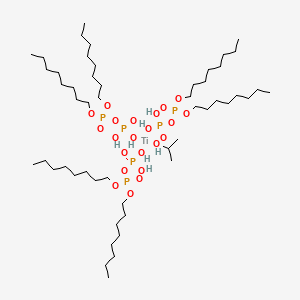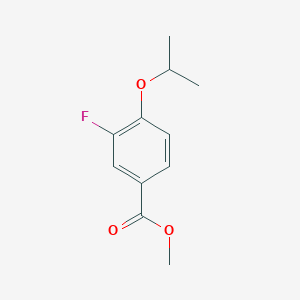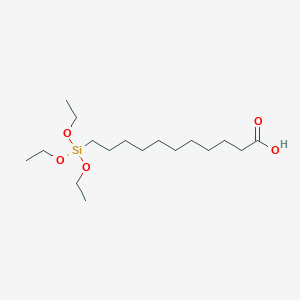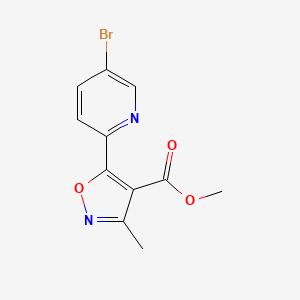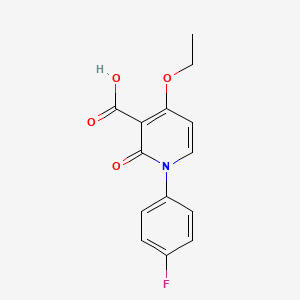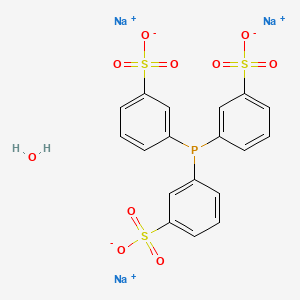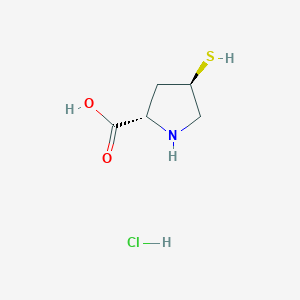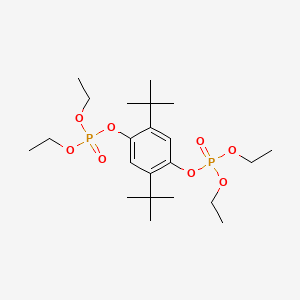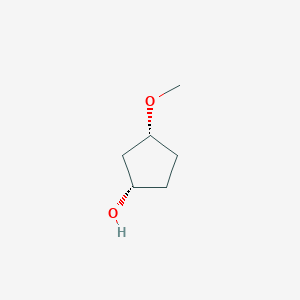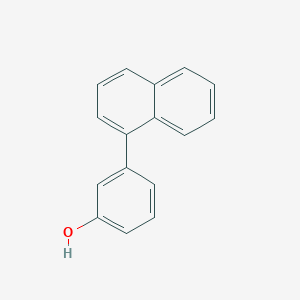
3-(Naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yl)phenol, 95% (3NP-95) is a chemical compound that is widely used in the synthesis of various organic compounds. It is a colorless, crystalline solid with a melting point of 82-84 °C and a boiling point of 250-260 °C. 3NP-95 is a versatile starting material for the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as an intermediate in the production of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yl)phenol, 95% has a wide range of scientific research applications. It is used as a starting material in the synthesis of polymers, pharmaceuticals, and dyes. It is also used in the synthesis of organic compounds, such as nitro compounds, amines, and nitriles. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles. 3-(Naphthalen-1-yl)phenol, 95% is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.
Wirkmechanismus
3-(Naphthalen-1-yl)phenol, 95% is a versatile starting material for the synthesis of various organic compounds due to its ability to undergo a variety of reactions. The most common reaction of 3-(Naphthalen-1-yl)phenol, 95% is the nucleophilic substitution reaction, in which the nucleophile (the attacking species) displaces the leaving group from the 3-(Naphthalen-1-yl)phenol, 95% molecule. This reaction is catalyzed by acids, such as sulfuric acid, and bases, such as sodium hydroxide. The leaving group can be an alkyl halide, an aryl halide, or a nitrile.
Biochemical and Physiological Effects
3-(Naphthalen-1-yl)phenol, 95% is a non-toxic and non-irritant compound. It is not known to have any adverse effects on the human body. However, it is important to note that 3-(Naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments include its low cost, availability, and versatility. It is also a non-toxic and non-irritant compound. The main limitation of using 3-(Naphthalen-1-yl)phenol, 95% in laboratory experiments is that it is not approved for use in humans or animals.
Zukünftige Richtungen
There are several potential future directions for 3-(Naphthalen-1-yl)phenol, 95%. These include its use in the synthesis of new pharmaceuticals, polymers, and dyes. It could also be used in the synthesis of new heterocyclic compounds, such as pyridines, quinolines, and indoles. Additionally, further research could be conducted to explore its potential use in the development of new catalysts and reagents. Finally, further research could be conducted to explore its potential use in the development of new drug delivery systems.
Synthesemethoden
3-(Naphthalen-1-yl)phenol, 95% is synthesized via a two-step process. The first step involves the reaction of naphthalene with phenol in the presence of an acid catalyst, such as sulfuric acid. The resulting product is then purified and recrystallized to obtain the desired product. The second step involves the reaction of the purified product with an alkyl halide in the presence of a base, such as sodium hydroxide. The resulting product is then purified and recrystallized to obtain the desired product.
Eigenschaften
IUPAC Name |
3-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZDWVIWDAFDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,3-Trifluoro-2-hydrobenzo[1,4]-dioxen-5-ol; 98%](/img/structure/B6324660.png)
